3-Ethoxy-5-methylisoxazole

Description

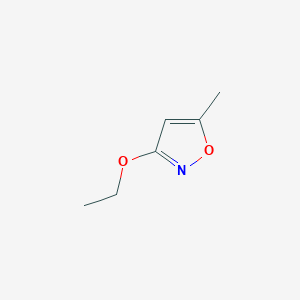

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-3-8-6-4-5(2)9-7-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRISCQMXUCORQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NOC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462541 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127020-20-6 | |

| Record name | 3-Ethoxy-5-methylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Ethoxy 5 Methylisoxazole

Functionalization and Derivatization of 3-Ethoxy-5-methylisoxazole

Stille Coupling Applications

Grignard Reactions and Derivatives at the C-4 Position

The formation of a Grignard reagent at the C-4 position opens up further avenues for functionalization. wikipedia.orgsigmaaldrich.comlibretexts.org The 4-halo-3-ethoxy-5-methylisoxazole can be converted into the corresponding Grignard reagent, which then acts as a potent nucleophile. researchgate.net

For example, 3-ethoxy-5-methylisoxazol-4-ylmagnesium bromide can be prepared from the reaction of 4-iodo-3-ethoxy-5-methylisoxazole with isopropylmagnesium bromide. researchgate.net This Grignard reagent smoothly reacts with electrophiles like benzaldehyde (B42025) or benzoyl chloride to yield the corresponding alcohol or ketone derivatives, respectively. researchgate.net Specifically, reaction with benzaldehyde gives 4-[hydroxy(phenyl)methyl]-3-ethoxy-5-methylisoxazole, and reaction with benzoyl chloride produces 4-benzoyl-3-ethoxy-5-methylisoxazole. researchgate.net

Furthermore, transmetallation of the Grignard reagent with zinc chloride (ZnCl₂), followed by treatment with a palladium catalyst and an aryl halide like 4-iodotoluene, can also lead to arylated products. researchgate.net For instance, this sequence yields 3-ethoxy-5-methyl-4-(4-methylphenyl)isoxazole in an 80% yield. researchgate.net

Table 6: Grignard Reactions of 4-Halo-3-ethoxy-5-methylisoxazole

| Grignard Precursor | Reagent | Product |

|---|---|---|

| 4-Iodo-3-ethoxy-5-methylisoxazole | 1. Isopropylmagnesium bromide2. Benzaldehyde | 4-[Hydroxy(phenyl)methyl]-3-ethoxy-5-methylisoxazole |

| 4-Iodo-3-ethoxy-5-methylisoxazole | 1. Isopropylmagnesium bromide2. Benzoyl chloride | 4-Benzoyl-3-ethoxy-5-methylisoxazole |

Reactions with Carbonyl Electrophiles (e.g., Aldehydes, Acyl Chlorides)

Lithiation and Subsequent Electrophilic Quenching Reactions at C-4

Direct deprotonation of the isoxazole (B147169) ring using a strong base provides an alternative route to a C-4 functionalized intermediate. This method avoids the pre-functionalization required for Grignard reagent formation.

The C-4 proton of 3,5-disubstituted isoxazoles can be abstracted by a strong base like n-butyllithium to form a 4-lithio derivative. cdnsciencepub.com The inductive effect of the ring oxygen atom contributes to the acidity of the C-4 proton, facilitating this lithiation process. cdnsciencepub.com This reaction is typically performed under cryogenic conditions to minimize side reactions. mdpi.com

The 4-lithio intermediate of a 3,5-disubstituted isoxazole can be trapped with carbon dioxide to yield the corresponding 4-carboxylic acid. cdnsciencepub.com This reaction provides a direct route to isoxazole-4-carboxylic acids, which are valuable building blocks in medicinal chemistry. For example, the lithiation of 3-alkoxy-5-phenylisoxazoles followed by quenching with carbon dioxide affords 3-alkoxy-5-phenylisoxazole-4-carboxylic acids. cdnsciencepub.com

Beyond carboxylation, the 4-lithio derivative can react with a range of other electrophiles. Alkylation can be achieved by treating the lithiated species with an alkyl halide, such as methyl iodide, to introduce an alkyl group at the C-4 position. cdnsciencepub.com Furthermore, halogenation can be accomplished by reacting the 4-lithio intermediate with a halogen source like iodine, leading to the formation of a 4-iodo-substituted isoxazole. cdnsciencepub.com This iodinated product can then serve as a key intermediate for further functionalization through various cross-coupling reactions. researchgate.net

Table 2: Electrophilic Quenching Reactions of 4-Lithio-3,5-disubstituted Isoxazoles

| Electrophile | Product Type |

| Carbon Dioxide | 4-Carboxylic Acid cdnsciencepub.com |

| Methyl Iodide | 4-Methylated Isoxazole cdnsciencepub.com |

| Iodine | 4-Iodo-isoxazole cdnsciencepub.com |

Carboxylation Reactions

Transformations Involving Related Isoxazole Precursors

Synthesis and Reactions of 3-Amino-5-methylisoxazole (B124983)

3-Amino-5-methylisoxazole is a critical intermediate in the synthesis of various heterocyclic compounds, including precursors for this compound. Its preparation and subsequent reactions are pivotal in building complex molecular architectures.

Several methods have been developed for the synthesis of 3-amino-5-methylisoxazole. One common approach involves a three-step process starting from readily available materials like ethyl acetate (B1210297) and acetonitrile (B52724). google.com In this method, acetylacetonitrile is first formed by reacting ethyl acetate and acetonitrile in the presence of a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA). google.com The resulting acetylacetonitrile is then reacted with p-toluenesulfonyl hydrazide in an alcohol solvent, like methanol (B129727) or ethanol, to form a hydrazone. google.com Finally, a ring-closure reaction with hydroxylamine (B1172632) under alkaline conditions yields 3-amino-5-methylisoxazole. google.com This method is advantageous as it avoids the use of toxic solvents like chloroform (B151607) or carbon tetrachloride. google.com

Another reported method involves the condensation of 3-hydroxybutyronitrile (B154976) with hydroxylamine hydrochloride under alkaline conditions, followed by cyclization mediated by iron(III) chloride. The initial reaction is typically carried out by stirring hydroxylamine hydrochloride and potassium carbonate in water, to which 3-hydroxybutyronitrile is added. chemicalbook.com The subsequent cyclization in the presence of anhydrous ferric chloride in toluene (B28343) under reflux conditions leads to the formation of 3-amino-5-methylisoxazole. chemicalbook.com Microwave-assisted synthesis has also been explored as a non-conventional and efficient method for preparing Schiff bases derived from 3-amino-5-methylisoxazole, significantly reducing reaction times compared to conventional heating. tsijournals.com

The amino group of 3-amino-5-methylisoxazole serves as a nucleophile and can react with electrophilic reagents such as activated enol ethers. lew.ro Specifically, its condensation with diethyl ethoxymethylenemalonate (DEEM) and ethyl ethoxymethylenecyanoacetate (EMCA) has been studied. lew.roimist.ma When 3-amino-5-methylisoxazole is reacted with ethoxymethylenemalonates or ethoxymethylenecyanoacetates in refluxing ethanol, it leads to the formation of isoxazolylenamines in high yields. lew.ro The nucleophilic amino group attacks the methylene (B1212753) carbon of the enol ether, leading to the substitution of the ethoxy group. lew.ro

These condensation reactions are significant as the resulting isoxazolylenamines are key intermediates for synthesizing more complex fused heterocyclic systems. lew.roimist.ma The reaction conditions, particularly the solvent and temperature, can influence the outcome of the reaction, sometimes leading directly to cyclized products. lew.ro

The isoxazolylenamines formed from the condensation of 3-amino-5-methylisoxazole with enol ethers can undergo subsequent intramolecular cyclization to yield fused heterocycles. lew.ro For instance, when the reaction with ethoxymethylenemalonates is carried out in refluxing xylene, the intermediate isoxazolylenamines cyclize to form isoxazolo[2,3-a]pyrimidinones in good to excellent yields. lew.roimist.ma This thermal cyclization involves the nitrogen atom of the isoxazole ring acting as a nucleophile, attacking one of the carbonyl groups of the malonate moiety. lew.ro

However, the nature of the substituent on the enol ether plays a crucial role in the cyclization process. While isoxazolylenamines derived from ethoxymethylenemalonates readily cyclize, those derived from ethoxymethylenecyanoacetate often fail to cyclize under the same conditions, yielding only the stable isoxazolylenamine. lew.roimist.ma This highlights the influence of the electronic properties of the substituents on the reactivity of the intermediates.

3-Amino-5-methylisoxazole has been utilized as the amine component in various multicomponent reactions (MCRs), which are efficient for synthesizing complex molecules in a single step. beilstein-journals.orgnih.gov It has been successfully employed in the Ugi four-component reaction, where it reacts with an aldehyde, a carboxylic acid (like phenylpropiolic acid), and an isocyanide to form α-acylamino amides. beilstein-journals.org The optimal conditions for these reactions can vary depending on the nature of the substrates.

This reactivity in MCRs demonstrates the versatility of 3-amino-5-methylisoxazole as a building block in diversity-oriented synthesis. frontiersin.org However, its reactivity can differ from its structural isomer, 5-amino-3-methylisoxazole (B44965). For instance, in reactions with aldehydes and barbituric acids or Meldrum's acid, 3-amino-5-methylisoxazole may yield only acylated derivatives or fail to react, whereas the 5-amino isomer can form spiroheterocycles. frontiersin.org Studies have also explored its role in heterocyclizations involving pyruvic acid derivatives, leading to the synthesis of furanones and pyrrolones, where only the exocyclic amino group participates in the reaction. uni-konstanz.de

Formation of Isoxazolylenamines and Fused Heterocycles (e.g., Isoxazolo[2,3-a]pyrimidinones)

Synthesis of 3-Substituted Isoxazolols as Precursors

The synthesis of 3-substituted isoxazolols is another important route toward isoxazole-based compounds. Traditional methods for preparing 3-isoxazolols often involve the reaction of β-keto esters with hydroxylamine, which can lead to the formation of undesired 5-isoxazolone byproducts. organic-chemistry.orgacs.orgnih.gov

A novel and more efficient three-step procedure has been developed to synthesize 5-substituted 3-isoxazolols. organic-chemistry.orgacs.orgnih.gov This method starts with the conversion of carboxylic acid derivatives into acyl Meldrum's acids. These are then aminolyzed with N,O-bis(tert-butoxycarbonyl)hydroxylamine to create N,O-diBoc-protected β-keto hydroxamic acids. organic-chemistry.orgacs.orgnih.gov The final step involves the cyclization of these intermediates with hydrochloric acid to produce the desired 5-substituted 3-isoxazolols without the formation of the 5-isoxazolone byproduct. organic-chemistry.orgacs.orgnih.gov This method is applicable to a variety of acyl Meldrum's acids, making it a versatile approach. organic-chemistry.org The resulting 3-isoxazolols can then potentially be O-alkylated to introduce an ethoxy group, providing a pathway to 3-ethoxy-5-substituted isoxazoles.

Advanced Spectroscopic Characterization Techniques in 3 Ethoxy 5 Methylisoxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Ethoxy-5-methylisoxazole, providing insights into the connectivity and chemical environment of its constituent atoms.

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for each type of proton in the molecule. The ethoxy group protons typically appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a pattern indicative of ethyl group spin-spin coupling. The methyl group attached to the isoxazole (B147169) ring at the C5 position shows a singlet, while the proton at the C4 position of the isoxazole ring also appears as a singlet. oup.com

A representative ¹H NMR spectrum for a related compound, 3-Ethoxy-5-phenylisoxazole, shows a triplet for the ethoxy methyl protons at δ 1.44 ppm and a quartet for the ethoxy methylene protons at δ 4.35 ppm. oup.com The isoxazole ring proton (H-4) is observed as a singlet at δ 6.12 ppm. oup.com While the specific chemical shifts for this compound may vary slightly, the multiplicity and general regions of the signals are expected to be analogous.

Table 1: Representative ¹H NMR Data for an Ethoxy-Substituted Isoxazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethoxy CH₃ | 1.44 | Triplet | 7.2 |

| Ethoxy CH₂ | 4.35 | Quartet | 7.2 |

| Isoxazole H-4 | 6.12 | Singlet | - |

| Phenyl Protons | 7.26–7.73 | Multiplet | - |

Data for 3-Ethoxy-5-phenylisoxazole, which serves as a model for the expected signals in this compound. oup.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom. The carbons of the isoxazole ring typically resonate in the range of δ 95–160 ppm. For instance, in related isoxazole derivatives, the C-3 and C-5 carbons of the isoxazole ring are observed between 150.0 and 159.0 ppm, while the C-4 carbon appears between 93.4 and 97.0 ppm. lew.ro The ethoxy group carbons will have characteristic shifts, with the methylene carbon appearing further downfield than the methyl carbon.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Isoxazole C3 | 150 - 160 |

| Isoxazole C4 | 93 - 98 |

| Isoxazole C5 | 157 - 160 |

| Ethoxy CH₂ | ~60 - 70 |

| Ethoxy CH₃ | ~14 - 16 |

| C5-Methyl | ~12 - 14 |

Ranges are based on data from similar isoxazole structures. lew.ro

NMR spectroscopy is a powerful tool for differentiating between isomers of substituted isoxazoles. researchgate.net For example, the chemical shift of the H-4 proton in ¹H NMR can be a "fingerprint" to distinguish between 3,5-disubstituted isomers. researchgate.net Furthermore, two-dimensional NMR techniques, such as NOESY, can confirm spatial relationships between protons, which is crucial for unambiguous structural assignment, especially in complex molecules. rsc.org In cases of potential ambiguity, 13C{14N} solid-state NMR can function as an "attached nitrogen test" to definitively identify which carbon atoms are bonded to nitrogen, thereby distinguishing between isomers like oxazoles and isoxazoles. iastate.edu

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. lew.ro High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. oup.com The fragmentation pattern offers structural clues; for instance, isoxazole derivatives often show characteristic fragments corresponding to the loss of small molecules like CO or NH₂. In the mass spectra of related isoxazolylenamines, the molecular ion peak is consistently observed, confirming their molecular formulas. lew.ro

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will exhibit characteristic absorption bands for the various bonds within the molecule. Key expected absorptions include those for the C=N and C=C bonds of the isoxazole ring, as well as the C-O-C stretching of the ethoxy group. In related isoxazole derivatives, the C=N stretch is typically observed around 1612 cm⁻¹. oup.com For similar compounds, characteristic bands for the C=O ester groups are found in the range of 1700-1725 cm⁻¹, and N-H stretching is seen around 3290-3300 cm⁻¹. lew.roimist.ma

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=N Stretch (isoxazole ring) | ~1610 - 1630 |

| C-O-C Stretch (ethoxy) | ~1250 |

Ranges are based on data from similar isoxazole structures. oup.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The isoxazole ring, being an aromatic heterocycle, will exhibit characteristic UV absorption maxima. The position and intensity of these absorptions can be influenced by the substituents on the ring. researchgate.net This technique is useful for confirming the presence of the chromophoric isoxazole system and for studying its electronic properties. openresearchlibrary.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of the mass percentages of the elements present. This analysis is fundamental for validating the empirical formula of a synthesized compound, such as this compound. The technique, often referred to as CHN analysis, involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule.

The molecular formula for this compound is C6H9NO. chemsrc.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which the experimental results from elemental analysis are compared. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.

Research findings for related isoxazole structures demonstrate the application of this technique. For instance, in the synthesis of a compound identified as an isomer of this compound, elemental analysis was performed to validate its structure. oup.com The experimentally determined ("found") percentages of carbon, hydrogen, and nitrogen were compared against the calculated ("calcd") values derived from its presumed molecular formula. oup.com

Below is a data table comparing the theoretical elemental composition of this compound (based on the formula C6H9NO) with representative experimental data for a related isoxazole isomer (C6H10N2O). chemsrc.comoup.com This comparison highlights how elemental analysis can differentiate between compounds with similar structures.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data

| Element | Theoretical % (for C6H9NO) | Experimental % (Found for an Isomer) oup.com |

|---|---|---|

| Carbon (C) | 56.68% | 56.86% |

| Hydrogen (H) | 7.14% | 8.10% |

| Nitrogen (N) | 11.01% | 22.25% |

The data illustrates that while the carbon percentage is similar, the significant differences in the hydrogen and nitrogen percentages would allow an analyst to distinguish between the two different molecular formulas, thereby validating the empirical formula of the compound .

Computational and Theoretical Studies of 3 Ethoxy 5 Methylisoxazole

Quantum-Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum-chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of 3-Ethoxy-5-methylisoxazole. These methods range from computationally inexpensive semi-empirical techniques to more rigorous but demanding ab initio and density functional theory calculations.

Semi-Empirical Methods (e.g., AM1)

Semi-empirical methods, such as Austin Model 1 (AM1), represent a computationally efficient starting point for theoretical investigations. wikipedia.orgnumberanalytics.com These methods simplify the complex equations of quantum mechanics by incorporating experimentally derived parameters. uni-muenchen.deopenmopac.net For isoxazole (B147169) derivatives, AM1 is often employed for initial geometry optimization, providing a foundational molecular structure that can be further refined by more accurate methods. researchgate.netppm.edu.pl Studies on related 3-methylisoxazole (B1582632) systems have utilized AM1 to estimate descriptor values and optimize geometries before undertaking more complex calculations. researchgate.netppm.edu.pl While faster, the accuracy of AM1 can be limited, particularly for systems with significant electron correlation or elements for which the method is not well-parameterized. numberanalytics.com

Density Functional Theory (DFT) Applications (e.g., B3LYP)

Density Functional Theory (DFT) has become the workhorse for computational studies of isoxazole derivatives due to its favorable balance of accuracy and computational cost. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is particularly popular and widely applied. superfri.org

DFT calculations with the B3LYP functional are frequently used to obtain optimized molecular geometries and electronic structures for compounds analogous to this compound. researchgate.netkafkas.edu.trepstem.net For instance, in studies of 3-Amino-5-ethoxyisoxazole, DFT/B3LYP has been proposed to model charge distribution, which is crucial for predicting the regioselectivity of chemical reactions. Similarly, for other substituted isoxazoles, DFT calculations have been used to resolve structural ambiguities that arise in experimental data. The combination of the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p) is standard for investigating structure-activity relationships and comparing calculated geometric parameters with those obtained from X-ray crystallography. researchgate.netresearchgate.net

Table 1: Common DFT Applications for Isoxazole Derivatives

| Computational Task | Method/Basis Set | Application | Source |

|---|---|---|---|

| Geometry Optimization | DFT/B3LYP / 6-31G(d,p) | Determine the lowest energy structure and bond parameters. | researchgate.netepstem.net |

| Charge Distribution Modeling | DFT/B3LYP | Predict regioselectivity in chemical reactions. |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate electrons, while the LUMO indicates the ability to accept electrons. nih.govresearchgate.net

For isoxazole derivatives, FMO analysis is typically performed using DFT/B3LYP calculations. researchgate.net The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net Computational studies on related systems show that the distribution of these orbitals on the molecule identifies the most probable sites for electrophilic and nucleophilic attack. nih.gov For example, in studies of similar heterocyclic systems, the localization of the HOMO and LUMO is used to predict the outcomes of chemical reactions. researchgate.netclockss.org

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Isoxazole System

| Parameter | Description | Typical Finding | Source |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. | nih.gov |

| Egap (LUMO-HOMO) | Energy gap | Correlates with chemical reactivity and stability. | researchgate.netresearchgate.net |

Conformational Analysis and Tautomerism Studies

Computational methods are essential for exploring the conformational landscape and potential tautomeric forms of this compound. The ethoxy group can rotate, leading to different conformers with varying energies and properties. Furthermore, isoxazole derivatives can sometimes exist in equilibrium with tautomeric forms, which can significantly influence their chemical behavior.

For example, studies on related isoxazoles have shown that tautomerism, such as the hydrazone-diazene equilibrium, can be a prerequisite for certain cyclization reactions. nih.gov The ability of a molecule to adopt a specific geometry (e.g., a Z-tautomer) can be the deciding factor for a reaction to proceed. nih.gov Computational modeling allows for the calculation of the relative energies of different conformers and tautomers, helping to predict the most stable forms and those that are energetically accessible under specific reaction conditions. This is crucial for understanding reaction mechanisms where a minor tautomer might be the key reactive species. beilstein-journals.org

Molecular Modeling and Simulation Techniques for Reaction Pathways

Molecular modeling provides powerful tools for elucidating and predicting the pathways of chemical reactions involving this compound. By simulating the interaction of reactants and calculating the energies of transition states and intermediates, researchers can map out the most favorable reaction mechanisms. acs.org

A key application is the prediction of regioselectivity. For instance, FMO theory, supported by quantum-chemical calculations, has been used to successfully predict the preferred site of attack in reactions involving isoxazole precursors, with the calculated preferred pathway matching experimental outcomes. clockss.org In complex multicomponent reactions involving 5-amino-3-methylisoxazole (B44965), modeling can help rationalize why different products are formed under varying conditions (e.g., with or without a catalyst, or under different energy inputs like ultrasonication). beilstein-journals.org These simulations can trace the formation of key intermediates and the energy barriers to different cyclization or substitution pathways, providing a rationale for the observed product distribution. beilstein-journals.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The computational prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts, serves as a powerful tool for structure verification. rsc.org When experimental spectra are complex or ambiguous, comparing them with theoretically calculated spectra can provide definitive structural assignments.

For isoxazole derivatives and other complex heterocyclic molecules, ¹H and ¹³C NMR chemical shifts are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT (B3LYP). epstem.netnih.gov These calculations are typically performed on the optimized geometry of the molecule. The resulting theoretical chemical shifts are then compared with experimental values. researchgate.netepstem.net A good correlation between the calculated and observed spectra lends strong support to the proposed molecular structure. This integrated approach is particularly valuable for distinguishing between isomers or resolving uncertainties arising from unexpected signals in the experimental data. nih.gov

Table 3: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for an Isoxazole Moiety

| Atom/Group | Experimental Shift (ppm) | Computational Shift (ppm) | Source (for similar systems) |

|---|---|---|---|

| Isoxazole C3 | ~160-165 | ~161 | nih.gov |

| Isoxazole C4 | ~95-105 | ~98-102 | nih.gov |

| Isoxazole C5 | ~150-155 | ~155 | nih.gov |

Structure-Based Computational Approaches for Molecular Interactions

Computational and theoretical studies are pivotal in elucidating the molecular interactions of isoxazole derivatives, providing insights into their structure-activity relationships (SAR) and guiding the design of new compounds. For this compound, while specific public-domain computational studies are not extensively documented, the methodologies applied to analogous isoxazole structures offer a clear framework for how its interactions can be modeled and understood. These approaches primarily include quantum chemical calculations and molecular docking simulations.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to investigate the intrinsic properties of isoxazole derivatives. worldscientific.comasianpubs.orgmdpi.com DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. asianpubs.orgresearchgate.net This information is crucial for understanding the steric and electronic effects of substituents on the isoxazole ring. For this compound, DFT would clarify how the ethoxy group at the 3-position and the methyl group at the 5-position influence the electron distribution and conformation of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can reveal the molecule's chemical reactivity and the sites prone to electrophilic or nucleophilic attack. nih.gov

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. pnrjournal.commdpi.com This method is instrumental in understanding the molecular basis of the biological activity of isoxazole-containing compounds. researchgate.netnih.gov In a typical molecular docking study, a 3D model of the target protein is used, and the ligand (in this case, this compound) is placed into the binding site. The simulation then explores various conformations and orientations of the ligand, calculating the binding energy for each pose.

These studies can identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. bibliotekanauki.placs.org For instance, the isoxazole ring itself can participate in various non-covalent interactions, and the ethoxy and methyl substituents would be evaluated for their contribution to binding affinity and selectivity. mdpi.com The oxygen atom of the ethoxy group could act as a hydrogen bond acceptor, while the methyl group might engage in hydrophobic interactions within a corresponding pocket of the active site.

The results from molecular docking are often presented in data tables that summarize the binding affinities (usually in kcal/mol) and the specific residues involved in the interaction. The lower the binding energy, the more stable the ligand-protein complex is predicted to be. These computational predictions are invaluable for prioritizing compounds for synthesis and experimental testing. pnrjournal.comfrontiersin.org

Below is a representative data table illustrating the type of information that could be generated from a molecular docking study of this compound with a hypothetical protein target.

Table 1: Representative Molecular Docking Data for this compound with a Hypothetical Kinase Target

| Parameter | Value/Description |

| Ligand | This compound |

| Protein Target | Hypothetical Kinase (e.g., PDB ID: 1A35) pnrjournal.com |

| Docking Software | PyRx 0.9 pnrjournal.com |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | VAL21, LEU83, ALA35, ILE152 |

| Types of Interactions | - Hydrogen Bond: Isoxazole nitrogen with the backbone NH of LEU83. - Hydrophobic Interactions: Methyl group with the side chains of VAL21 and ALA35. - Van der Waals: Ethoxy group in a pocket formed by ILE152. |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

Note: The data presented in this table is for illustrative purposes only and is based on typical values reported for similar isoxazole derivatives in the literature. It does not represent experimentally verified data for this compound.

Through such computational approaches, a detailed understanding of the molecular interactions governing the activity of this compound can be achieved, facilitating the rational design of more potent and selective analogs.

Applications of 3 Ethoxy 5 Methylisoxazole and Its Derivatives in Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

3-Ethoxy-5-methylisoxazole is recognized as a key building block in organic synthesis due to the reactivity of its isoxazole (B147169) core. nih.govresearchgate.net The ethoxy group at the 3-position and the methyl group at the 5-position influence the electronic properties and reactivity of the ring, making it amenable to various synthetic manipulations. oup.com The isoxazole ring itself, while aromatic, contains a relatively weak nitrogen-oxygen bond that can be cleaved under specific conditions, providing a pathway to different structures. researchgate.net

This compound serves as a precursor for the synthesis of other functionalized isoxazoles. For instance, it can undergo halogenation at the 4-position with reagents like bromine in carbon tetrachloride or iodine monochloride in acetic acid to produce 4-halo-3-ethoxy-5-methylisoxazoles. nih.gov These halogenated intermediates are then poised for further functionalization through cross-coupling reactions. nih.gov

Furthermore, the isoxazole scaffold is a component of numerous FDA-approved pharmaceuticals and clinical candidates, highlighting its importance in drug discovery. nih.gov The versatility of this compound and its derivatives allows for the creation of diverse molecular libraries for screening and lead optimization in medicinal chemistry. evitachem.com

Integration into Complex Heterocyclic Systems

The reactivity of this compound and its derivatives facilitates their integration into more complex, fused heterocyclic systems. This is a crucial strategy in the synthesis of novel compounds with potential biological activities.

Synthesis of Pyrazolones and Quinolines

While direct conversion of this compound to pyrazolones and quinolines is not extensively detailed, its derivatives and related isoxazole structures are instrumental in synthesizing these heterocycles. For example, derivatives of 5-amino-3-methylisoxazole (B44965) can be used to construct pyrazolo-[3,4-b]-quinoline systems through multicomponent reactions. rsc.org This involves the reaction of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole, often under microwave-assisted, catalyst-free conditions. rsc.org

The synthesis of pyrazolones can also be achieved from isoxazole precursors. Although not a direct route from this compound, the general strategy involves the transformation of the isoxazole ring. For instance, pyrazolones can be accessed through the annulation of modified Morita-Baylis-Hillman (MBH) carbonates and pyrazolones, leading to complex structures like 1,4-dihydropyrazolo-[4′,3′:5,6]pyrano[2,3-b]quinolines. rsc.org

Construction of Fused Isoxazole-Containing Ring Systems (e.g., Isoxazolopyrimidinones)

A significant application of isoxazole derivatives is in the synthesis of fused ring systems, such as isoxazolopyrimidinones. The reaction of 3-amino-5-methylisoxazole (B124983) with ethoxymethylenemalonates in refluxing xylene leads to the formation of isoxazolo[2,3-a]pyrimidinones. lew.roimist.ma This transformation proceeds through an initial condensation to form an isoxazolylenamine intermediate, which then undergoes intramolecular cyclization to yield the fused bicyclic system. lew.roimist.ma

The following table summarizes the synthesis of various isoxazolo[2,3-a]pyrimidinones from 3-amino-5-methylisoxazole and different ethoxymethylenemalonates, highlighting the yields achieved in these reactions. imist.ma

| Substituent (R) | Product | Yield (%) |

| H | 4a | 68 |

| CH₃ | 4b | 85 |

| C₂H₅ | 4c | 88 |

| C₆H₅ | 4d | 80 |

This methodology provides an efficient route to a class of compounds with potential applications in medicinal chemistry. The synthesis of pyrimidine-annulated five-membered heterocycles, including isoxazolo[4,5-d]pyrimidines, has been an area of active research. researchgate.net

Contributions to Medicinal Chemistry Research as Synthetic Intermediates

The isoxazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic applications. researchgate.net

Precursors for Pharmacologically Relevant Scaffolds

This compound and its close relatives are precursors to a variety of pharmacologically relevant scaffolds. The isoxazole ring is found in numerous bioactive molecules, including antibiotics, anti-inflammatory agents, and anticancer drugs. nih.gov For example, 3-amino-5-methylisoxazole is a key intermediate in the synthesis of sulfamethoxazole, an important sulfonamide antibacterial drug. google.com

The versatility of the isoxazole ring allows it to be incorporated into diverse molecular frameworks. For example, it can be part of diarylheterocyclic systems that have been investigated as inhibitors of cyclooxygenase (COX) enzymes. uniba.it The synthesis of 5-methylisoxazole-3-carboxylic acid provides a building block for creating more complex molecules with potential therapeutic uses. evitachem.com

Design of Bioisosteric Analogs and Ligands

In drug design, isosteres and bioisosteres are chemical groups that can be interchanged to modulate the physicochemical and biological properties of a molecule. The isoxazole ring is often used as a bioisostere for other functional groups, such as amide or ester groups, to improve pharmacokinetic or pharmacodynamic properties. researcher.life

This compound derivatives have been used in the synthesis of bioisosteric analogs of excitatory amino acids. For instance, (RS)-ethyl 2-amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propionate was synthesized as an analog of glutamic acid diethyl ester (GDEE), an antagonist at central excitatory amino acid receptors. researchgate.net The design of such analogs is a key strategy in neuroscience research to probe receptor function and develop new therapeutic agents. researchgate.net The incorporation of heterocycles like isoxazole can enhance interactions with biological targets, such as the G-protein coupled receptor 94 (Grp94), where they can improve π-π stacking interactions within binding pockets. nih.gov

Utility in Agrochemical Chemistry as Synthetic Intermediates

The isoxazole framework is a critical component in a variety of agrochemicals, including herbicides and insecticides. sioc-journal.cnwikipedia.orgresearchgate.net Compounds like this compound and its derivatives serve as valuable synthetic intermediates for the construction of these more complex, biologically active molecules. acs.orgforecastchemicals.com The isoxazole ring's stability allows for the modification of its substituents to create diverse derivatives, a key strategy in lead optimization for new agrochemicals. acs.orgmdpi.com

The utility of isoxazole derivatives as intermediates stems from their ability to be elaborated into target structures. For instance, derivatives such as 4-Bromo-3-ethoxy-5-methylisoxazole are recognized as intermediates in agrochemical synthesis. lookchem.com The bromine atom provides a reactive handle for introducing other functional groups through cross-coupling reactions, a common strategy for building the complex structures required for herbicidal or insecticidal activity. sioc-journal.cn

The concept of bioisosterism, where one chemical group is replaced by another with similar physical or chemical properties, is frequently applied in agrochemical design, and the isoxazole ring is a useful bioisostere. rsc.orgacs.org The electronic properties conferred by the ethoxy and methyl groups on the isoxazole ring can influence the molecule's interaction with biological targets. The synthesis of potent herbicides, such as those that inhibit the enzyme acetolactate synthase (ALS), has involved isoxazole derivatives. acs.org Research has demonstrated that the nature of the substituents on both the aryl and isoxazole rings dictates the scope and level of herbicidal activity and crop selectivity. acs.org

| Isoxazole Type | Application/Finding | Reference |

|---|---|---|

| 3-Aryl-4-substituted-5-(halo)alkylisoxazoles | Serve as a unique class of herbicides with pre- and post-emergent activity. | acs.org |

| 3,4-Diaryl-5-aryloxymethyl isoxazoles | Synthesized via Suzuki coupling; some derivatives showed insecticidal activity against the Oriental armyworm. | sioc-journal.cn |

| Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) | A commercially used pre-emergence herbicide. | nih.govwikipedia.org |

Applications in Materials Science

The unique electronic and structural properties of the isoxazole ring have led to its application in the field of materials science. rsc.orgscilit.com Isoxazole derivatives are explored for their potential in creating novel materials with specific optical, electronic, or thermal characteristics. scilit.comresearchgate.net

Isoxazole moieties, including derivatives of this compound, can be integrated into polymers to tailor their properties. openresearchlibrary.org The isoxazole ring can be incorporated either as a pendant group hanging off the polymer backbone or as part of the main chain itself.

One approach involves creating vinyl derivatives of isoxazoles, such as 3,5-Dimethyl-4-vinylisoxazole, which can then be polymerized using radical initiators to form polymers with pendant isoxazole rings. researchgate.net Another strategy is the 1,3-dipolar cycloaddition reaction between monomers containing nitrile-N-oxide groups and alkyne groups. rsc.org This method has been used to synthesize polyisoxazoles from fatty amide-derived alkynes, yielding biobased polymers with tunable thermal properties. rsc.org The glass transition temperatures (Tg) and molecular weights of these polyisoxazoles were found to be dependent on the structure of the monomers and the polymerization conditions. rsc.org For example, polymers derived from stearate (B1226849) dialkyne exhibited Tg values ranging from -1.1 °C to 62.0 °C depending on the specific dinitrile-N-oxide monomer and whether the polymerization was thermally or base-mediated. rsc.org

| Polymer Source | Polymerization Method | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Stearate dialkyne and dinitrile-N-oxide monomers | Thermal or base-mediated | -1.1 °C to 62.0 °C | rsc.org |

The isoxazole scaffold is a building block for a range of functional materials due to its inherent electronic characteristics. nih.govscilit.com Research has focused on synthesizing isoxazole-containing molecules for applications in electronics and optics. researchgate.net

Specifically, isoxazole derivatives are investigated for their use as:

Organic Semiconductors: These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The conjugated π-electron system of the isoxazole ring contributes to the semiconducting properties. researchgate.net

Liquid Crystals: By extending the π-conjugated system of an isoxazole core using chemical reactions like the Sonogashira and Suzuki couplings, new liquid-crystalline materials can be synthesized. researchgate.net

Photochromic Materials: These materials change color upon exposure to light, a property that can be engineered by incorporating the isoxazole moiety. scilit.com

Electrochemical Probes: Isoxazole derivatives have been studied for their potential as electrochemical probes for detecting metal ions, such as Cu2+. scilit.com

Dye-Sensitized Solar Cells: The optical properties of isoxazoles make them candidates for use in dye-sensitized solar cells, where they can play a role in light absorption and energy conversion. scilit.com

The synthesis of these materials often involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, which is a highly efficient method for creating the core isoxazole ring structure. nih.govresearchgate.net

Incorporation into Polymeric Structures

Role in Organocatalysis

Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field in chemistry. Isoxazole derivatives, including this compound, feature in this field in two primary ways: they can be synthesized using organocatalysts, or they can act as substrates in organocatalytic reactions. nih.govacs.org

While many syntheses of isoxazoles employ metal catalysts, organocatalytic methods are being developed as a more environmentally friendly alternative. acs.orgrsc.org For example, organophosphines have been used to catalyze the [3+2] cycloaddition of N-hydroxyamides and alkynes to produce a diverse range of functionalized isoxazoles with high regioselectivity. acs.org Other organocatalysts like 4-(Dimethylamino)pyridine (DMAP) have been shown to be effective for the one-pot, three-component synthesis of isoxazol-5(4H)-one derivatives. researchgate.net

More significantly, isoxazole derivatives serve as key reactants in asymmetric organocatalysis to create chiral molecules with high enantioselectivity. In these reactions, a chiral organocatalyst directs the formation of one enantiomer over the other. For instance, 5-amino-isoxazoles can act as nucleophiles in reactions catalyzed by chiral phosphoric acids. rsc.orgrsc.org A notable example is the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters, which produces quaternary α-isoxazole–α-alkynyl amino acid derivatives in high yields and with excellent enantioselectivity (up to 97% ee). rsc.org Mechanistic studies revealed that hydrogen-bonding interactions between the 5-amino-isoxazole and the chiral phosphoric acid catalyst are crucial for achieving this high level of stereocontrol. rsc.orgrsc.org

| Isoxazole Reactant | Reaction Type | Organocatalyst | Key Finding | Reference |

|---|---|---|---|---|

| 5-Amino-isoxazoles | Enantioselective addition to β,γ-alkynyl-α-ketimino esters | Chiral Phosphoric Acid | Formation of chiral α,α-disubstituted amino acid derivatives with up to 99% yield and 97% enantiomeric excess (ee). | rsc.org |

| 3-Amino-5-methylisoxazole | Multicomponent reaction with furochromone carbaldehyde and curcumin | L-proline | Used as an amine component in a multicomponent reaction to form complex heterocyclic structures. | researchgate.net |

| 3,5-Dimethyl-4-nitroisoxazole derivatives | Asymmetric addition reactions | Cinchona-derived phase-transfer catalysts | The isoxazole nucleus establishes well-defined interactions with chiral catalysts to induce enantioselectivity. | core.ac.uk |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazoles is evolving beyond traditional methods, with a strong emphasis on green and sustainable chemistry. nih.govrsc.org Future research will likely focus on optimizing and expanding these eco-friendly approaches for the industrial-scale production of 3-Ethoxy-5-methylisoxazole and its derivatives.

Key emerging synthetic strategies include:

Microwave- and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating. rsc.orgmdpi.comtandfonline.com The application of microwave irradiation or sonication can promote cleaner transformations, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netbohrium.com For instance, ultrasound has been shown to significantly accelerate the one-pot synthesis of functionalized isoxazoles in water, achieving high yields in minutes. researchgate.net

Metal-Free Catalysis: A significant drawback of many conventional cross-coupling reactions is their reliance on expensive and potentially toxic metal catalysts like copper and ruthenium. nih.govresearchgate.net The development of metal-free synthetic routes, such as those using hypervalent iodine reagents or organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), represents a major step forward. rsc.orgarkat-usa.org These methods avoid metal contamination in the final products, reduce waste, and lower costs. nih.gov

Continuous-Flow Processes: Continuous-flow chemistry offers superior control over reaction parameters, leading to improved safety, consistency, and scalability. Implementing integrated reaction-separation-recovery systems, particularly with recyclable media like deep eutectic solvents (DES), can make the synthesis of isoxazoles highly efficient and sustainable. acs.org

Biocatalysis: The use of enzymes to catalyze reactions offers unparalleled selectivity under mild conditions. Exploring enzymatic pathways for the synthesis or modification of this compound precursors could provide a highly sustainable manufacturing alternative.

| Sustainable Method | Key Advantages | Representative Ref. |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency | rsc.org |

| Ultrasound-Assisted Synthesis | Faster reactions, high yields, use of green solvents (e.g., water) | researchgate.net |

| Metal-Free Catalysis | Avoids toxic metal waste, lower cost, high purity products | nih.govrsc.org |

| Continuous-Flow Synthesis | Enhanced safety and scalability, efficient recovery of solvents | acs.org |

Advanced Mechanistic Investigations of Complex Reactions

While methods for functionalizing the isoxazole (B147169) ring are well-established, a deeper mechanistic understanding of these complex transformations is crucial for optimizing reaction conditions and designing novel synthetic pathways. Future research will increasingly use advanced analytical and computational techniques to probe reaction mechanisms in detail.

Areas of focus include:

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Sonogashira coupling are vital for creating functionalized derivatives of this compound. However, the precise roles of ligands, additives, and solvent effects are not always fully understood. Advanced mechanistic studies, including kinetic analysis, isotope labeling, and the isolation of reaction intermediates, can shed light on the catalytic cycle. nih.gov For example, detailed investigations into palladium-catalyzed C-H activation have revealed the importance of the directing group and the formation of specific palladacycle intermediates, which dictates the regioselectivity of the functionalization. wiley.comresearchgate.net

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a fundamental method for forming the isoxazole ring. researchgate.netorganic-chemistry.org Computational studies have been instrumental in clarifying whether these reactions proceed through a concerted pericyclic mechanism or a stepwise pathway involving diradical intermediates. organic-chemistry.org Further investigation into the factors controlling regioselectivity, especially in complex or sterically hindered systems, remains an active area of research. nih.govmdpi.com

Ring Rearrangements: Isoxazole rings can undergo fascinating rearrangement reactions under specific conditions. Detailed experimental and computational (DFT) studies have been used to interpret complex thermal rearrangements, such as the cascade Boulton-Katritzky and migration-nucleophilic attack-cyclization (MNAC) sequences, which can transform one heterocyclic system into another. nih.gov Understanding these pathways allows chemists to use isoxazoles as precursors to other valuable heterocyclic scaffolds.

Expansion of Applications in Chemical Synthesis and Materials Science

The unique chemical properties of this compound and its derivatives make them valuable building blocks for a wide range of applications beyond their traditional use. Future research is set to expand their utility in both synthetic chemistry and the development of advanced materials.

In Chemical Synthesis: The isoxazole ring is not just a stable scaffold but can also act as a "masked" form of other functional groups. researchgate.net The weak N-O bond can be cleaved under specific reductive or basic conditions to yield valuable difunctionalized compounds like β-aminoenones, γ-amino alcohols, or 1,3-dicarbonyls. researchgate.netacs.org Future work will likely exploit this reactivity more extensively, using this compound derivatives as strategic intermediates in the total synthesis of complex natural products and pharmaceuticals.

In Materials Science: The rigid, aromatic nature of the isoxazole ring imparts properties that are highly desirable in materials science.

Liquid Crystalline Polymers (LCPs): Isoxazole-containing molecules are known for their liquid crystalline properties. researchgate.net This makes them attractive candidates for incorporation into the main chain of polymers to create materials with high thermal stability and unique optical properties, suitable for applications like liquid crystal displays (LCDs) and other optoelectronic devices. wotlon.com Future research will explore the synthesis of novel LCPs where the isoxazole unit influences the material's mesophase behavior and performance characteristics. uni-bayreuth.demdpi.com

Semiconductors and Advanced Polymers: Polyisoxazoles have been noted for their potential as semiconductors. researchgate.net Research is expected to grow in the design and synthesis of isoxazole-based conductive polymers and other functional materials, such as high-temperature lubricants and specialized coatings. researchgate.netorganic-chemistry.org

Interdisciplinary Research Integrating Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. This interdisciplinary approach is poised to accelerate the discovery and optimization of isoxazole-based compounds and reactions significantly.

Future research will benefit from:

Predictive Reaction Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the feasibility and regioselectivity of reactions, guiding the design of experiments. nih.govnih.gov For example, DFT calculations can rationalize the observed regioselectivity in 1,3-dipolar cycloaddition reactions by comparing the energy profiles of different possible pathways, saving significant experimental effort. mdpi.com

In Silico Design of Functional Molecules: Computational tools can be used to design novel isoxazole derivatives with specific desired properties. By modeling the interaction of a molecule with a biological target or predicting its material properties (e.g., electronic bandgap, liquid crystal phase behavior), researchers can prioritize the synthesis of the most promising candidates.

Spectroscopic Analysis and Characterization: The combination of experimental spectroscopic data (e.g., NMR, IR) with theoretical calculations allows for a more robust and detailed structural characterization of newly synthesized molecules. nih.gov This integrated approach is particularly valuable for unambiguously determining the structure of complex or unexpected reaction products.

This combined experimental and theoretical strategy allows for a deeper understanding of molecular structure and reactivity, ultimately leading to the more rapid and efficient development of new synthetic methods and functional materials based on the this compound scaffold. researchgate.net

Q & A

Q. What are the standard protocols for synthesizing 3-Ethoxy-5-methylisoxazole, and what intermediates are critical for its preparation?

The synthesis of this compound often involves cycloaddition or halogenation reactions. For example, Krogsgaard-Larsen’s group demonstrated that reacting this compound with Br₂ in CCl₄ or ICl in acetic acid generates 4-halogenated isoxazole derivatives, which serve as precursors for bioactive compounds like amino acids . Key intermediates include nitrile oxides and alkynes, with reaction conditions requiring precise temperature control (e.g., room temperature for cycloaddition) and inert atmospheres to prevent side reactions .

Q. What safety precautions are essential when handling this compound in laboratory settings?

The compound is classified under GHS as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319) . Mandatory precautions include:

- Use of PPE (gloves, chemical-resistant clothing, safety goggles).

- Engineering controls (fume hoods for dust/aerosol prevention).

- Avoidance of incompatible materials (e.g., strong oxidizers) due to risks of hazardous decomposition (e.g., NOₓ, CO release during combustion) .

- Storage at 2–8°C in dry, ventilated areas to maintain stability .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical methods include:

- Chromatography : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) for purification .

- Spectroscopy : IR for functional group identification (e.g., isoxazole ring C=N stretch ~1600 cm⁻¹), ¹H NMR for substituent confirmation (e.g., ethoxy group protons at δ 1.3–1.5 ppm), and HRMS for molecular weight validation .

Advanced Research Questions

Q. How can contradictions in safety data for this compound be addressed in risk assessment?

Existing safety data sheets lack comprehensive toxicological and ecotoxicological profiles (e.g., no acute inhalation toxicity or bioaccumulation data) . To resolve contradictions:

Q. What strategies optimize the regioselectivity of this compound in cycloaddition reactions?

Regioselectivity in isoxazole synthesis can be enhanced via:

- Catalyst selection : Hypervalent iodine reagents (e.g., PhI(OAc)₂) promote nitrile oxide-alkyne cycloadditions, favoring 3,5-disubstituted isoxazoles .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields.

- Temperature modulation : Lower temperatures (0–5°C) reduce side-product formation in halogenation steps .

Q. What methodologies are effective for functionalizing this compound to enhance pharmacological activity?

Functionalization approaches include:

- Electrophilic substitution : Bromination at the 4-position to introduce halogens for cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl derivatives) .

- Ester hydrolysis : Conversion of ethoxy groups to hydroxyl moieties under acidic conditions, enabling conjugation with bioactive scaffolds (e.g., tetrazoles for antimicrobial activity) .

- Sulfonation : Introducing sulfonyl groups (e.g., using phenylsulfonyl chloride) to improve solubility and target binding .

Q. How can researchers mitigate challenges in characterizing decomposition products of this compound under thermal stress?

Thermal decomposition (e.g., during DSC analysis) releases gases like CO and NOₓ . Mitigation strategies:

Q. What gaps exist in the ecological risk assessment of this compound, and how can they be addressed?

Current data lack ecotoxicity parameters (e.g., LC₅₀ for aquatic organisms, soil adsorption coefficients) . Recommendations:

- Microcosm studies : Assess biodegradability in simulated environments.

- Algal toxicity assays : Evaluate effects on primary producers (e.g., Chlorella vulgaris).

- QSAR extrapolation : Use existing data for structurally similar compounds (e.g., 5-methylisoxazole derivatives) to estimate persistence .

Methodological Considerations

- Data Validation : Cross-check spectral data with NIST databases and replicate synthesis protocols from peer-reviewed studies (e.g., cycloaddition in ).

- Contradiction Analysis : Apply iterative qualitative frameworks (e.g., triangulation of safety data from multiple sources) to address inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.